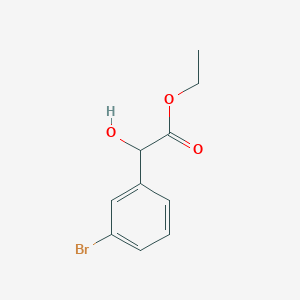

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound. It is a derivative of a carboxylic acid in which the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . The structure is the product of a carboxylic acid and an alcohol .

Synthesis Analysis

The synthesis of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate could involve multiple steps. One possible method is the reaction of acids with alcohols . Another method could be the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be analyzed using various methods such as DFT calculation . The structure is determined by the arrangement of the carbon, hydrogen, bromine, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate has a molecular weight of 243.102 . It has a density of 1.4±0.1 g/cm3, a boiling point of 285.1±15.0 °C at 760 mmHg, and a flash point of 126.2±20.4 °C .Wissenschaftliche Forschungsanwendungen

Enantioselective Enzymatic Acylation

Gill, Das, and Patel (2007) describe an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, involving enantioselective lipase-mediated acylation with ethyl 2-methoxyacetate. This process is significant for synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical research (Gill, Das, & Patel, 2007).

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

Abignente et al. (1992) conducted a study synthesizing ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and related compounds, exploring their potential anti-inflammatory activity. This research highlights the use of ethyl 2-(3-bromophenyl)-2-hydroxyacetate in creating compounds for pharmacological testing (Abignente et al., 1992).

Radical Cyclisation Reactions in Heterocycle Synthesis

Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This study demonstrates the utility of bromophenyl groups in constructing complex molecular structures (Allin et al., 2005).

Synthesis of α-Tocopherol

Sakamoto, Miyazawa, and Kajiwara (1992) synthesized ethyl [1-13C]-bromoacetate, a precursor in the synthesis of α-tocopherol, an important compound with antioxidant properties. This research shows the role of bromoacetates in synthesizing nutritionally significant compounds (Sakamoto, Miyazawa, & Kajiwara, 1992).

Synthesis of Heterocyclic Compounds

Markova et al. (1970) described the synthesis of novel heterocyclic compounds using ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, derived from ethyl hydroxyiminoacetate and ethyl 2-bromomethyl-6-phenylnicotinate. This study illustrates the application of bromophenyl derivatives in creating new heterocyclic molecules with potential biological activities (Markova et al., 1970).

Synthesis of Metallomesogens

Kovganko and Kovganko (2013) synthesized ethyl 3-(4-hydroxyphenyl)-3-ketopropionate and further modified it to produce copper(II) metallomesogenic complexes. This work highlights the synthesis of materials with potential applications in liquid crystal technology (Kovganko & Kovganko, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is a chemical compound that is often used in organic synthesis It’s known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, this compound likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the compound to form a new bond with its target. Transmetalation, on the other hand, involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound is often involved, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction affects the biochemical pathways by creating new carbon–carbon bonds, which can lead to the formation of complex organic compounds from simpler ones .

Result of Action

The primary result of the action of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is the formation of new carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic compounds, which can have various applications in fields like medicinal chemistry and materials science.

Action Environment

The efficacy and stability of Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it’s involved are known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a wide range of conditions.

Eigenschaften

IUPAC Name |

ethyl 2-(3-bromophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRSFFIJJDPMSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-bromophenyl)-2-hydroxyacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2418488.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)

![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)